

Application Notes and Protocols: Labeling Nucleic Acids with Sulfo-Cy7.5 Dicarboxylic Acid

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Compound of Interest

Compound Name: *Sulfo-Cy7.5 dicarboxylic acid*

Cat. No.: *B15137910*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of nucleic acids with the near-infrared (NIR) fluorescent dye, **Sulfo-Cy7.5 dicarboxylic acid**. This document includes detailed protocols for the labeling of amine-modified DNA and RNA, purification of the resulting conjugates, and an overview of potential applications.

Introduction

Sulfo-Cy7.5 is a water-soluble, near-infrared fluorescent dye with an emission maximum around 808 nm, making it ideal for deep tissue imaging and other in vivo studies where minimal background autofluorescence is critical.^{[1][2]} Its high photostability and excellent water solubility, conferred by its sulfonate groups, make it a robust tool for labeling biological macromolecules, including proteins and nucleic acids.^{[1][3]} The dicarboxylic acid functionality of Sulfo-Cy7.5 allows for its covalent attachment to amine-modified nucleic acids through the formation of a stable amide bond, a reaction facilitated by carbodiimide chemistry.^{[4][5]}

Properties of Sulfo-Cy7.5 Dye

The spectral and physical properties of Sulfo-Cy7.5 are summarized in the table below.

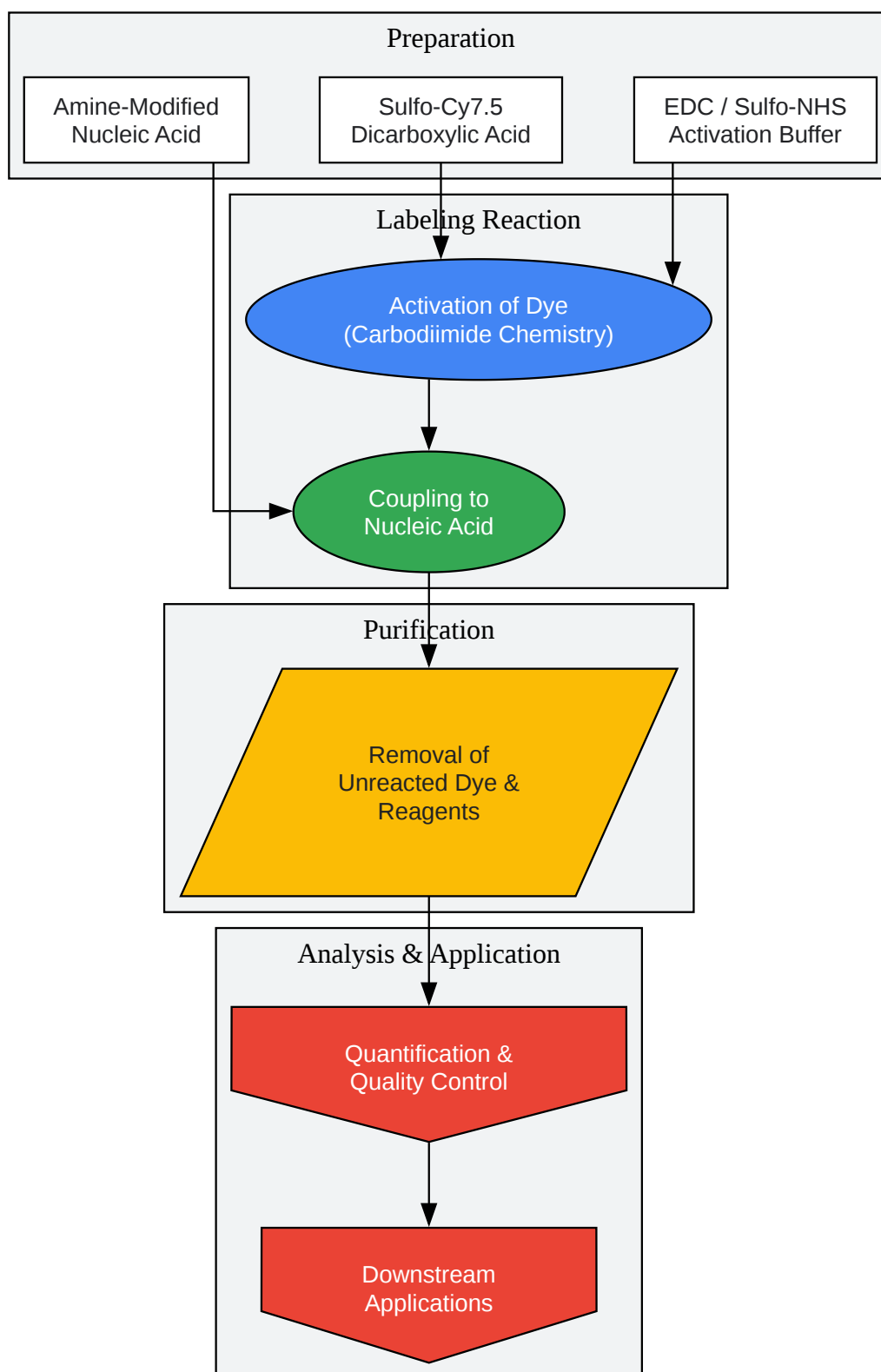
Property	Value	Reference
Excitation Maximum (λ_{ex})	~788 nm	[1]
Emission Maximum (λ_{em})	~808 nm	[1]
Stokes Shift	~20 nm	[1]
Molecular Weight	1183.51 g/mol	[5]
Solubility	Good in water, DMF, DMSO	[5]

Principle of Labeling

The labeling strategy involves a two-step carbodiimide-mediated reaction. First, the carboxylic acid groups on the Sulfo-Cy7.5 dye are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction forms a semi-stable Sulfo-NHS ester. In the second step, this activated dye is reacted with a nucleic acid containing a primary amine group (amine-modified DNA or RNA), resulting in the formation of a stable amide bond. The inclusion of Sulfo-NHS enhances the efficiency of the coupling reaction and reduces the likelihood of side reactions.[6][7]

Experimental Workflow

The overall workflow for labeling nucleic acids with **Sulfo-Cy7.5 dicarboxylic acid** is depicted below.



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Figure 1: Experimental workflow for nucleic acid labeling.

Detailed Protocols

Materials and Reagents

- Amine-modified DNA or RNA (e.g., 5'-amino-modifier C6)
- **Sulfo-Cy7.5 dicarboxylic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Nuclease-free water
- Ethanol (100% and 70%)
- 3 M Sodium Acetate
- Purification columns (e.g., size-exclusion chromatography or HPLC)

Protocol 1: Labeling of Amine-Modified Oligonucleotides

This protocol is optimized for labeling 10-50 nmol of an amine-modified oligonucleotide.

1. Preparation of Reagents:

- **Amine-Modified Oligonucleotide:** Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- **Sulfo-Cy7.5 Dicarboxylic Acid:** Prepare a 10 mM stock solution in anhydrous DMF or DMSO.

- EDC and Sulfo-NHS: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of Sulfo-NHS in Activation Buffer.

2. Activation of **Sulfo-Cy7.5 Dicarboxylic Acid**:

- In a microcentrifuge tube, combine the following:
 - 10 μ L of 10 mM **Sulfo-Cy7.5 dicarboxylic acid** stock solution
 - 10 μ L of 100 mM EDC solution
 - 10 μ L of 100 mM Sulfo-NHS solution
- Vortex briefly and incubate for 15-30 minutes at room temperature, protected from light.

3. Coupling Reaction:

- To the activated dye mixture, add the following:
 - 10 μ L of 1 mM amine-modified oligonucleotide
 - 60 μ L of 0.1 M Sodium Bicarbonate buffer (pH 8.5)
- Vortex the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching of Reaction (Optional):

- Add 10 μ L of 1.5 M Hydroxylamine (pH 8.5) to the reaction mixture.
- Incubate for 15 minutes at room temperature.

Protocol 2: Purification of Labeled Oligonucleotides

Unreacted dye and coupling reagents must be removed to ensure accurate quantification and to prevent interference in downstream applications.

Method A: Ethanol Precipitation

- To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
- Vortex and incubate at -20°C for at least 1 hour.
- Centrifuge at >12,000 x g for 30 minutes at 4°C.
- Carefully discard the supernatant.
- Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.
- Repeat the wash step.
- Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Method B: Size-Exclusion Chromatography

For more efficient removal of unconjugated dye, size-exclusion chromatography (e.g., using a G-25 column) can be used according to the manufacturer's instructions.

Method C: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a highly effective method for purifying labeled oligonucleotides and separating them from unlabeled strands.^{[8][9][10]} A C18 column with a triethylammonium acetate (TEAA) and acetonitrile gradient is commonly used.

Quantification of Labeled Nucleic Acids

The concentration and degree of labeling (DOL) of the purified conjugate can be determined spectrophotometrically.

- Measure the absorbance of the labeled oligonucleotide solution at 260 nm (for the nucleic acid) and at the absorbance maximum of Sulfo-Cy7.5 (~788 nm).
- Calculate the concentration of the nucleic acid using the following formula:

$$\text{Nucleic Acid Conc. (}\mu\text{M)} = [A_{260} - (A_{788} \times \text{CF})] / \epsilon_{260}$$

- A_{260} and A_{788} are the absorbances at 260 nm and 788 nm, respectively.
- ϵ_{260} is the molar extinction coefficient of the nucleic acid at 260 nm.
- CF is the correction factor for the dye's absorbance at 260 nm (typically around 0.05 for Cy dyes).
- Calculate the concentration of the dye using the Beer-Lambert law:

$$\text{Dye Conc. } (\mu\text{M}) = A_{788} / \epsilon_{788}$$

- ϵ_{788} is the molar extinction coefficient of Sulfo-Cy7.5 at 788 nm ($\sim 222,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$).
[5]
- Calculate the Degree of Labeling (DOL):

$$\text{DOL} = \text{Dye Conc.} / \text{Nucleic Acid Conc.}$$

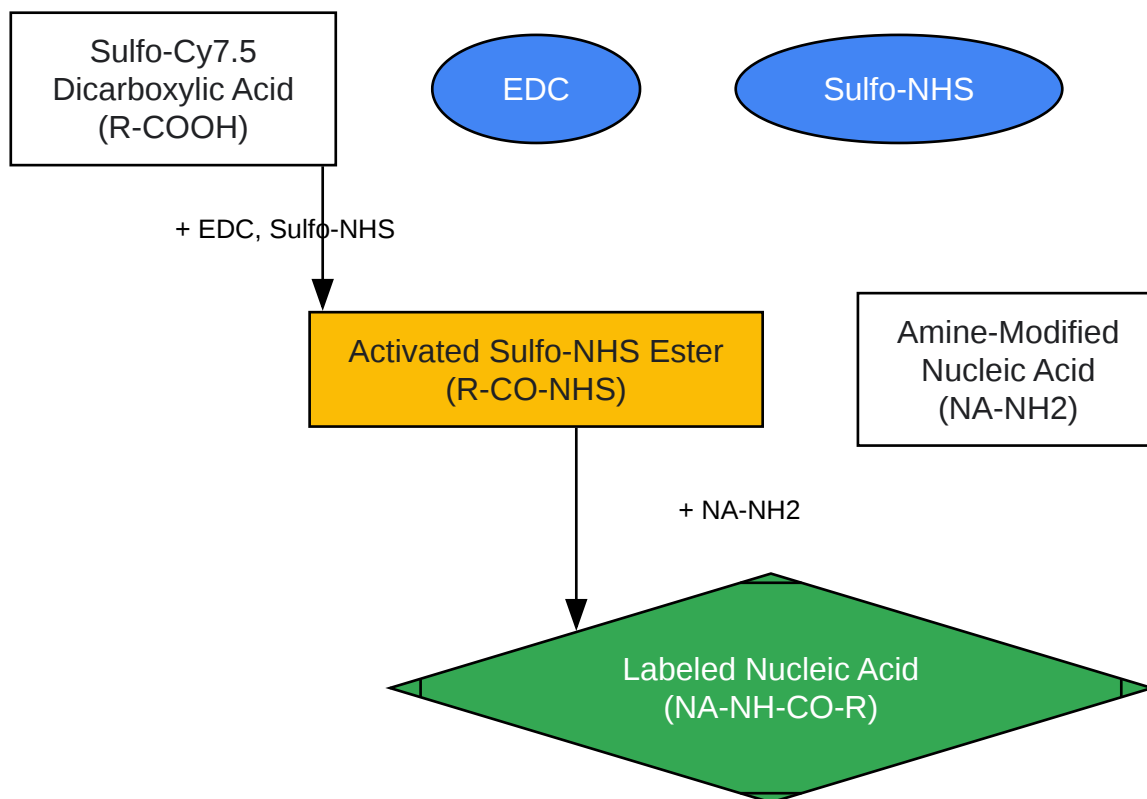
Applications of Sulfo-Cy7.5 Labeled Nucleic Acids

Sulfo-Cy7.5 labeled nucleic acids are valuable tools for a variety of research and diagnostic applications.

- **In Vivo Imaging:** The near-infrared emission of Sulfo-Cy7.5 allows for deep tissue imaging with high signal-to-noise ratios, making it suitable for tracking the biodistribution of therapeutic oligonucleotides or gene delivery vectors.[1][2]
- **Fluorescence Microscopy:** Labeled probes can be used for fluorescence in situ hybridization (FISH) to visualize the localization of specific DNA or RNA sequences within cells and tissues.
- **Flow Cytometry:** Sulfo-Cy7.5 labeled nucleic acids can be used as probes for the detection and quantification of specific cell populations based on their nucleic acid content.[1]
- **Molecular Probes:** These labeled nucleic acids can be employed in various assays to study molecular interactions, such as protein-nucleic acid binding.

Logical Relationship of the Labeling Process

The following diagram illustrates the chemical logic behind the labeling reaction.



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Figure 2: Chemical reaction logic for labeling.

Troubleshooting

Problem	Possible Cause	Solution
Low Labeling Efficiency	Inactive EDC/Sulfo-NHS	Use freshly prepared solutions.
Suboptimal pH		
Presence of primary amines in buffers		
Degraded amine-modified nucleic acid		
High Background Signal	Incomplete removal of unreacted dye	Optimize the purification protocol (e.g., repeat precipitation, use HPLC).
Precipitation of Reagents	Low solubility of dye in aqueous buffer	Ensure the dye is fully dissolved in DMF or DMSO before adding to the reaction.

By following these detailed protocols and considering the provided troubleshooting tips, researchers can successfully label nucleic acids with **Sulfo-Cy7.5 dicarboxylic acid** for a wide range of applications in molecular biology, diagnostics, and drug development.

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